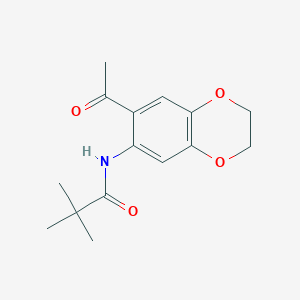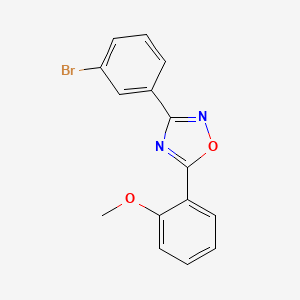
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-dimethylpropanamide
Übersicht
Beschreibung
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-dimethylpropanamide, also known as ADMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ADMP is a derivative of 3,4-methylenedioxyphenyl-2-propanone (MDP2P), which is a precursor to the illegal drug MDMA (ecstasy). However, ADMP has no psychoactive properties and is solely used for scientific research purposes.
Wirkmechanismus
The exact mechanism of action of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-dimethylpropanamide is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes and signaling pathways in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-dimethylpropanamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-dimethylpropanamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to its potential use as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-dimethylpropanamide in lab experiments is its low toxicity and lack of psychoactive properties. This makes it a safer alternative to other compounds that may have unwanted side effects. However, one limitation of using N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-dimethylpropanamide is its relatively low potency compared to other compounds, which may require higher doses to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for the research of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-dimethylpropanamide. One area of interest is its potential use as a treatment for bacterial and fungal infections. Another area of research is its potential use in the treatment of cancer, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-dimethylpropanamide and to optimize its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-dimethylpropanamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess anti-inflammatory, analgesic, and anticancer properties. N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-dimethylpropanamide has also been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-9(17)10-7-12-13(20-6-5-19-12)8-11(10)16-14(18)15(2,3)4/h7-8H,5-6H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXKMXAQOOLNMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)C(C)(C)C)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(anilinosulfonyl)-2-methoxyphenyl]benzamide](/img/structure/B4385808.png)
![N~1~-cyclohexyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B4385818.png)

![N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]ethanamine hydrochloride](/img/structure/B4385831.png)
![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4385833.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B4385837.png)
![1-[5-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(4-fluorophenyl)-2H-1,2,3-triazol-4-yl]ethanone](/img/structure/B4385856.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B4385859.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B4385867.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B4385874.png)

![2-cyclopropyl-1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazole](/img/structure/B4385887.png)
